molecular formula C25H22N2O2 B11983230 N,N'-di(naphthalen-1-yl)pentanediamide

N,N'-di(naphthalen-1-yl)pentanediamide

Cat. No.: B11983230
M. Wt: 382.5 g/mol
InChI Key: QIMHOUAJGAMQKR-UHFFFAOYSA-N
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Description

N~1~,N~5~-di(1-naphthyl)pentanediamide is a chemical compound with the molecular formula C25H22N2O2 It is characterized by the presence of two naphthyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~5~-di(1-naphthyl)pentanediamide typically involves the reaction of 1-naphthylamine with glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity product .

Industrial Production Methods

While specific industrial production methods for N1,N~5~-di(1-naphthyl)pentanediamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~5~-di(1-naphthyl)pentanediamide can undergo various types of chemical reactions, including:

    Oxidation: The naphthyl groups can be oxidized to form naphthoquinones under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The amide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl groups can yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

N~1~,N~5~-di(1-naphthyl)pentanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~5~-di(1-naphthyl)pentanediamide involves its interaction with specific molecular targets. The naphthyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the amide groups can form hydrogen bonds with various biomolecules, affecting their stability and activity. These interactions can modulate biological pathways and processes, making the compound valuable in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~5~-di(2-naphthyl)pentanediamide: Similar structure but with 2-naphthyl groups instead of 1-naphthyl.

    N~1~,N~5~-di(phenyl)pentanediamide: Contains phenyl groups instead of naphthyl groups.

    N~1~,N~5~-di(anthracenyl)pentanediamide: Contains anthracenyl groups, which are larger aromatic systems.

Uniqueness

N~1~,N~5~-di(1-naphthyl)pentanediamide is unique due to the specific positioning of the naphthyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying specific molecular interactions and developing new materials and drugs .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N,N'-dinaphthalen-1-ylpentanediamide

InChI

InChI=1S/C25H22N2O2/c28-24(26-22-14-5-10-18-8-1-3-12-20(18)22)16-7-17-25(29)27-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2,(H,26,28)(H,27,29)

InChI Key

QIMHOUAJGAMQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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